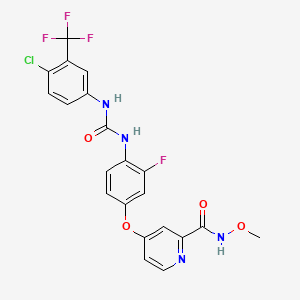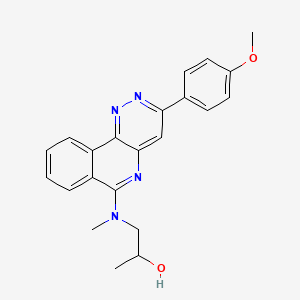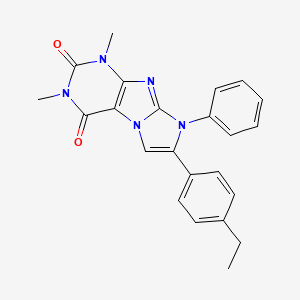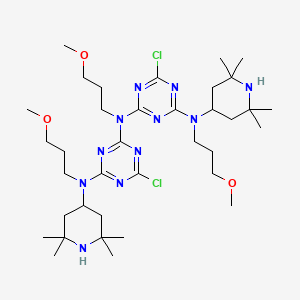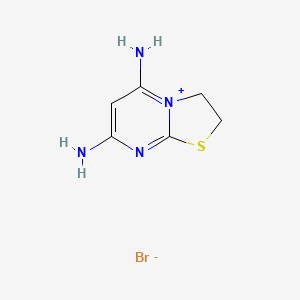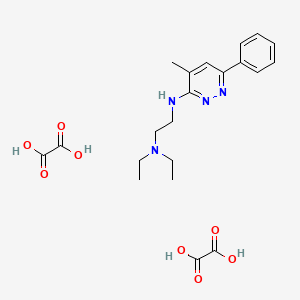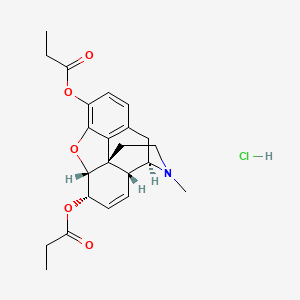
(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 263-481-8, also known as Cocamidopropyl betaine, is a zwitterionic surfactant derived from coconut oil and dimethylaminopropylamine. It is widely used in personal care products such as shampoos, body washes, and hand soaps due to its mildness and ability to produce a rich lather. This compound is valued for its excellent foaming properties and compatibility with other surfactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cocamidopropyl betaine is synthesized through a two-step process:
Amidation: Coconut oil fatty acids are reacted with dimethylaminopropylamine to form cocamidopropylamine.
Quaternization: Cocamidopropylamine is then reacted with sodium monochloroacetate to produce Cocamidopropyl betaine.
Industrial Production Methods: The industrial production of Cocamidopropyl betaine involves the continuous addition of sodium monochloroacetate to a solution of cocamidopropylamine under controlled temperature and pH conditions. The reaction mixture is then neutralized, and the product is purified through filtration and distillation.
Types of Reactions:
Oxidation: Cocamidopropyl betaine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is relatively stable to reduction reactions due to its zwitterionic nature.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of Cocamidopropyl betaine.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
Cocamidopropyl betaine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Incorporated in pharmaceutical formulations for its mildness and compatibility with skin.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Mecanismo De Acción
Cocamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. The compound interacts with both hydrophobic and hydrophilic molecules, making it an effective emulsifier and detergent. Its zwitterionic nature allows it to maintain stability across a wide pH range, enhancing its versatility in various formulations.
Comparación Con Compuestos Similares
Cocamide DEA (Diethanolamine): Another surfactant derived from coconut oil, but with different chemical properties and applications.
Lauramidopropyl betaine: Similar in structure but derived from lauric acid instead of coconut oil.
Sodium lauryl sulfate: An anionic surfactant with stronger cleaning properties but higher potential for skin irritation.
Uniqueness: Cocamidopropyl betaine is unique due to its mildness, low irritation potential, and compatibility with a wide range of surfactants. Its zwitterionic nature allows it to function effectively in both acidic and basic environments, making it a versatile ingredient in personal care and industrial products.
Propiedades
Número CAS |
62268-07-9 |
|---|---|
Fórmula molecular |
C23H28ClNO5 |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-propanoyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C23H27NO5.ClH/c1-4-18(25)27-16-8-6-13-12-15-14-7-9-17(28-19(26)5-2)22-23(14,10-11-24(15)3)20(13)21(16)29-22;/h6-9,14-15,17,22H,4-5,10-12H2,1-3H3;1H/t14-,15+,17-,22-,23-;/m0./s1 |
Clave InChI |
BECXVFRWSMFNCZ-CBSATYQCSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl |
SMILES canónico |
CCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


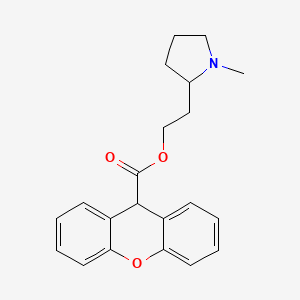
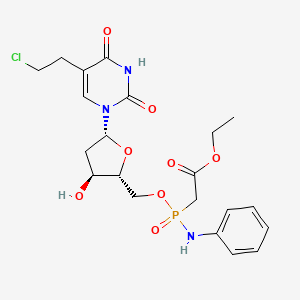
![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

